molecular formula C19H16BrN3O3 B5349533 (2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5349533
M. Wt: 414.3 g/mol
InChI Key: MKDXUHAYLMQFHJ-SDQBBNPISA-N
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Description

(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

(Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-24-14-4-5-15-16(9-14)23-19(22-15)12(10-21)6-11-7-13(20)8-17(25-2)18(11)26-3/h4-9H,1-3H3,(H,22,23)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXUHAYLMQFHJ-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC(=C3)Br)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C(=CC(=C3)Br)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 5-bromo-2,3-dimethoxybenzaldehyde and 5-methoxy-1H-benzimidazole.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 5-methoxy-1H-benzimidazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Biology

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic applications, such as anticancer or antiviral activity.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: can be compared with other benzimidazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of the bromo and methoxy groups in the compound provides unique chemical properties and reactivity.
  • Biological Activity : The specific substitution pattern on the benzimidazole ring may result in distinct biological activities compared to other benzimidazole derivatives.

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